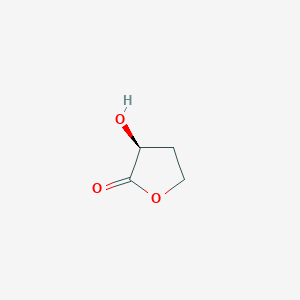

(S)-3-Hydroxydihydrofuran-2(3H)-one

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 617385. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

(3S)-3-hydroxyoxolan-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H6O3/c5-3-1-2-7-4(3)6/h3,5H,1-2H2/t3-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FWIBCWKHNZBDLS-VKHMYHEASA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COC(=O)C1O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1COC(=O)[C@H]1O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H6O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90326822 | |

| Record name | (S)-3-Hydroxydihydrofuran-2(3H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90326822 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

102.09 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

52079-23-9 | |

| Record name | 2-Hydroxy-gamma-butyrolactone, (2S)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0052079239 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | (S)-3-Hydroxydihydrofuran-2(3H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90326822 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-HYDROXY-.GAMMA.-BUTYROLACTONE, (2S)- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/7HAE9TKC0A | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to (S)-3-Hydroxydihydrofuran-2(3H)-one: Physicochemical Properties and Synthetic Applications

Introduction: The Significance of (S)-3-Hydroxydihydrofuran-2(3H)-one as a Chiral Building Block

This compound, also known as (S)-α-Hydroxy-γ-butyrolactone, is a versatile and highly valuable chiral molecule in the landscape of modern organic synthesis. Its importance stems from its stereodefined structure, which makes it a sought-after starting material in the "chiral pool" for the enantioselective synthesis of complex molecules, particularly in the pharmaceutical industry. The presence of a reactive lactone ring and a stereogenic center bearing a hydroxyl group provides a scaffold for a variety of chemical transformations, allowing for the construction of intricate molecular architectures with high stereochemical control. This guide provides an in-depth exploration of the physical and chemical properties of this compound, offering a critical resource for researchers, scientists, and professionals in drug development.

Molecular Structure and Identification

The fundamental structure of this compound consists of a five-membered lactone ring with a hydroxyl group at the chiral center on the third carbon atom.

graph "Molecular_Structure" {

layout=neato;

node [shape=plaintext];

edge [color="#202124"];

// Atom nodes

O1 [label="O", pos="0,1.2!", fontcolor="#EA4335"];

C2 [label="C", pos="1.2,0.6!", fontcolor="#202124"];

O2 [label="O", pos="1.5,-0.3!", fontcolor="#EA4335"];

C3 [label="C", pos="1.5,-1.2!", fontcolor="#202124"];

H1 [label="H", pos="2.3,-0.9!", fontcolor="#5F6368"];

O3 [label="O", pos="2.3,-2.0!", fontcolor="#EA4335"];

H2 [label="H", pos="2.9,-1.8!", fontcolor="#5F6368"];

C4 [label="C", pos="0.3,-1.8!", fontcolor="#202124"];

H3 [label="H", pos="0.5,-2.6!", fontcolor="#5F6368"];

H4 [label="H", pos="-0.5,-2.2!", fontcolor="#5F6368"];

C5 [label="C", pos="-0.6,-0.6!", fontcolor="#202124"];

H5 [label="H", pos="-1.4,-1.0!", fontcolor="#5F6368"];

H6 [label="H", pos="-0.8,0.2!", fontcolor="#5F6368"];

// Bonds

O1 -- C2 [label=""];

C2 -- O2 [label="="];

C2 -- C3;

C3 -- H1;

C3 -- O3;

O3 -- H2;

C3 -- C4;

C4 -- H3;

C4 -- H4;

C4 -- C5;

C5 -- H5;

C5 -- H6;

C5 -- O1;

// Chirality label

chiral_label [label="(S)", pos="1.8,-1.6!", fontcolor="#34A853", fontsize=12];

}

Figure 3: Simplified workflow for the synthesis of a key Pemafibrate intermediate.

Experimental Protocol: Synthesis of a Pemafibrate Precursor

The following is a representative, detailed protocol for a key transformation in the synthesis of a Pemafibrate precursor, adapted from established synthetic routes.

Reaction: Mitsunobu Reaction for Ether Formation

This protocol describes the etherification of a protected (S)-2-hydroxybutanoate derivative with a phenolic component of the Pemafibrate structure.

Materials:

-

Protected (S)-butyl 2-hydroxy-4-protected-oxybutanoate (1 equivalent)

-

Phenolic precursor (1.1 equivalents)

-

Triphenylphosphine (PPh₃) (1.5 equivalents)

-

Diisopropyl azodicarboxylate (DIAD) or Diethyl azodicarboxylate (DEAD) (1.5 equivalents)

-

Anhydrous Tetrahydrofuran (THF)

-

Argon or Nitrogen atmosphere

Procedure:

-

To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a thermometer, and an argon inlet, add the protected (S)-butyl 2-hydroxy-4-protected-oxybutanoate and the phenolic precursor.

-

Dissolve the starting materials in anhydrous THF.

-

Cool the solution to 0 °C using an ice bath.

-

Add triphenylphosphine to the solution and stir until it is completely dissolved.

-

Slowly add DIAD or DEAD dropwise to the reaction mixture, maintaining the temperature at 0 °C. The addition is exothermic, and a color change is typically observed.

-

After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 12-24 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, concentrate the reaction mixture under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel, using an appropriate eluent system (e.g., a mixture of hexanes and ethyl acetate) to afford the desired ether product.

-

Characterize the purified product by NMR and mass spectrometry to confirm its structure and purity.

Self-Validation: The success of this protocol is validated by the complete consumption of the starting alcohol (as monitored by TLC) and the appearance of the desired product with the expected spectroscopic data. The stereochemical inversion characteristic of the Mitsunobu reaction can be confirmed by chiral HPLC analysis or by comparing the optical rotation of the product to known values.

Conclusion

This compound is a quintessential example of a chiral building block that has a significant impact on the efficient and stereoselective synthesis of complex, high-value molecules. Its well-defined physical and chemical properties, coupled with its versatile reactivity, make it an indispensable tool in the arsenal of synthetic chemists, particularly in the realm of drug discovery and development. This guide has provided a comprehensive overview of its key characteristics and a practical example of its application, underscoring its importance for the intended audience of researchers and drug development professionals.

(S)-3-Hydroxydihydrofuran-2(3H)-one spectroscopic data (NMR, IR, MS)

An In-Depth Technical Guide to the Spectroscopic Characterization of (S)-3-Hydroxydihydrofuran-2(3H)-one

Introduction

This compound, also known as (S)-α-Hydroxy-γ-butyrolactone, is a valuable chiral building block in the synthesis of a wide array of pharmaceutical agents and natural products. Its stereochemistry is crucial for the biological activity of its derivatives, making the precise confirmation of its structure and purity an essential step in any research or development pipeline.[1] This guide provides a comprehensive overview of the key spectroscopic techniques—Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS)—used to characterize this molecule.

The methodologies and data interpretations presented herein are grounded in established principles of analytical chemistry and are designed to provide researchers, scientists, and drug development professionals with a practical and authoritative resource. We will delve into the causality behind experimental choices and present self-validating protocols to ensure data integrity and reproducibility.

Molecular Structure and Atom Numbering

A clear understanding of the molecular structure is fundamental to interpreting spectroscopic data. The following diagram illustrates the structure of this compound with IUPAC-recommended atom numbering for unambiguous spectral assignment.

Part 1: Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules in solution. It provides detailed information about the carbon-hydrogen framework.

¹H NMR Data Interpretation

The proton NMR spectrum provides information on the number of different types of protons, their electronic environment, and their proximity to other protons.

-

C3-H (α-proton): This proton is attached to the carbon bearing the hydroxyl group and is adjacent to the carbonyl group. It is expected to appear as a triplet or a doublet of doublets, depending on the coupling with the C4 protons. Its chemical shift will be downfield due to the deshielding effects of the adjacent oxygen atom and carbonyl group.

-

C4-H₂ (β-protons): These two protons are diastereotopic and will likely appear as two separate multiplets, each integrating to one proton. They couple with the C3 proton and the C5 protons.

-

C5-H₂ (γ-protons): These protons are adjacent to the ring oxygen (O1) and will be shifted downfield. They will couple with the C4 protons, likely appearing as a multiplet.

-

C3-OH (Hydroxyl Proton): The chemical shift of the hydroxyl proton is highly variable and depends on solvent, concentration, and temperature.[2][3] In a non-interacting solvent like CDCl₃, it may appear as a broad singlet. In a hydrogen-bond accepting solvent like DMSO-d₆, the signal is typically sharper and appears further downfield as a distinct doublet, coupling with the C3 proton.[2] This exchangeable proton will disappear from the spectrum upon addition of D₂O.

¹³C NMR Data Interpretation

The ¹³C NMR spectrum reveals the number of unique carbon atoms and their chemical environment.

-

C2 (Carbonyl Carbon): The lactone carbonyl carbon is the most deshielded carbon and will appear significantly downfield, typically in the range of 170-180 ppm.

-

C3 (Hydroxylated Carbon): The carbon atom attached to the hydroxyl group (C3) will resonate in the range typical for secondary alcohols, around 65-75 ppm.

-

C5 (Ester Methylene Carbon): The C5 carbon, being adjacent to the ester oxygen (O1), will be deshielded and appear in the 60-70 ppm range.

-

C4 (Methylene Carbon): The C4 carbon is a standard aliphatic methylene carbon and will be the most upfield signal, expected in the 25-35 ppm range.

Summary of NMR Spectroscopic Data

The following tables summarize the expected NMR data for this compound.

Table 1: Predicted ¹H NMR Data (400 MHz, DMSO-d₆)

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Notes |

|---|---|---|---|---|

| ~4.30 | t (J ≈ 5.0 Hz) | 1H | C3-H | |

| ~5.50 | d (J ≈ 5.0 Hz) | 1H | C3-OH | Disappears with D₂O addition |

| ~4.25 - 4.15 | m | 1H | C5-Hₐ | Diastereotopic protons |

| ~4.10 - 4.00 | m | 1H | C5-Hₑ | Diastereotopic protons |

| ~2.30 - 2.20 | m | 1H | C4-Hₐ | Diastereotopic protons |

| ~2.05 - 1.95 | m | 1H | C4-Hₑ | Diastereotopic protons |

Table 2: Predicted ¹³C NMR Data (100 MHz, DMSO-d₆)

| Chemical Shift (δ, ppm) | Assignment |

|---|---|

| ~176.5 | C2 (C=O) |

| ~69.0 | C3 (CH-OH) |

| ~65.5 | C5 (CH₂-O) |

| ~30.0 | C4 (CH₂) |

Experimental Protocol: NMR Data Acquisition

This protocol ensures high-quality, reproducible NMR data.

-

Sample Preparation:

-

Accurately weigh 5-10 mg of this compound.

-

Dissolve the sample in ~0.6 mL of a deuterated solvent (e.g., DMSO-d₆ for clear observation of the hydroxyl proton) in a clean, dry NMR tube.

-

Add a small amount of an internal standard, such as tetramethylsilane (TMS), if quantitative analysis or precise referencing is required.

-

-

Instrument Setup:

-

Use a spectrometer with a field strength of at least 400 MHz for sufficient signal dispersion.

-

Tune and match the probe for the appropriate nucleus (¹H or ¹³C).

-

Lock the field frequency using the deuterium signal from the solvent.

-

Shim the magnetic field to achieve optimal homogeneity, aiming for a narrow and symmetrical solvent peak.

-

-

¹H NMR Acquisition:

-

Acquire a standard one-pulse ¹H spectrum.

-

Set a spectral width of approximately 12-15 ppm.

-

Use a 30-45° pulse angle and a relaxation delay of 2-5 seconds.

-

Collect 16-32 scans for a good signal-to-noise ratio.

-

To confirm the hydroxyl proton, acquire a second spectrum after adding one drop of D₂O to the NMR tube and shaking gently.

-

-

¹³C NMR Acquisition:

-

Acquire a proton-decoupled ¹³C spectrum.

-

Set a spectral width of approximately 220-240 ppm.

-

Use a 45° pulse angle with a relaxation delay of 2 seconds.

-

Collect a sufficient number of scans (e.g., 1024 or more) to achieve an adequate signal-to-noise ratio, as ¹³C has a low natural abundance.

-

-

Data Processing:

-

Apply Fourier transformation to the acquired Free Induction Decays (FIDs).

-

Phase correct the spectra manually.

-

Calibrate the chemical shift scale by setting the residual solvent peak to its known value (e.g., DMSO at 2.50 ppm for ¹H) or TMS to 0.00 ppm.

-

Integrate the peaks in the ¹H spectrum.

-

Part 2: Infrared (IR) Spectroscopy

IR spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule.

IR Data Interpretation

The IR spectrum of this compound is dominated by absorptions from its two key functional groups: the hydroxyl group and the lactone (cyclic ester).

-

O-H Stretch: A strong and broad absorption band is expected in the region of 3600-3200 cm⁻¹, characteristic of the hydrogen-bonded hydroxyl group.

-

C=O Stretch: A very strong and sharp absorption band corresponding to the lactone carbonyl stretch is expected at a relatively high frequency, typically around 1775-1760 cm⁻¹. The ring strain in the five-membered lactone shifts this absorption to a higher wavenumber compared to an acyclic ester.[4]

-

C-O Stretches: Two distinct C-O stretching bands are anticipated. The C-O stretch of the ester (C5-O1-C2) will appear as a strong band around 1250-1150 cm⁻¹. The C-O stretch of the secondary alcohol (C3-OH) will appear around 1100-1000 cm⁻¹.

Summary of IR Spectroscopic Data

Table 3: Predicted IR Absorption Bands

| Wavenumber (cm⁻¹) | Intensity | Assignment |

|---|---|---|

| 3600 - 3200 | Strong, Broad | O-H Stretch (Alcohol) |

| 3000 - 2850 | Medium | C-H Stretch (Aliphatic) |

| ~1770 | Strong, Sharp | C=O Stretch (γ-Lactone) |

| ~1200 | Strong | C-O Stretch (Ester) |

| ~1050 | Medium | C-O Stretch (Alcohol) |

Experimental Protocol: IR Data Acquisition

-

Sample Preparation (Attenuated Total Reflectance - ATR):

-

ATR is the preferred method for liquid samples as it requires minimal sample preparation.

-

Ensure the ATR crystal (typically diamond or germanium) is clean by wiping it with a solvent like isopropanol and allowing it to dry completely.

-

Acquire a background spectrum of the empty ATR accessory. This is crucial as it will be subtracted from the sample spectrum to remove contributions from atmospheric CO₂ and H₂O.

-

Place a single drop of neat this compound directly onto the crystal.

-

-

Data Acquisition:

-

Collect the sample spectrum over the range of 4000-400 cm⁻¹.

-

Co-add 16-32 scans to improve the signal-to-noise ratio.

-

A resolution of 4 cm⁻¹ is typically sufficient for routine identification.

-

-

Data Processing:

-

The software will automatically perform a background subtraction.

-

Identify and label the major absorption peaks.

-

Part 3: Mass Spectrometry (MS)

MS provides information about the molecular weight and elemental composition of a molecule. The fragmentation pattern observed in the mass spectrum offers valuable structural clues. The molecular weight of C₄H₆O₃ is 102.09 g/mol .[1]

MS Data Interpretation

-

Electrospray Ionization (ESI-MS): This soft ionization technique is ideal for polar molecules and typically yields the protonated molecule [M+H]⁺ at m/z 103. Other common adducts include the sodium adduct [M+Na]⁺ at m/z 125 and the ammonium adduct [M+NH₄]⁺ at m/z 120, especially if ammonium salts are present in the mobile phase.[5]

-

Tandem MS (MS/MS): Fragmentation of the [M+H]⁺ precursor ion (m/z 103) provides structural confirmation. The most likely fragmentation pathway is the loss of a water molecule from the hydroxyl group, resulting in a prominent fragment ion at m/z 85.[6] Further fragmentation could involve the loss of carbon monoxide (CO), a characteristic loss for lactones.[7]

-

Electron Ionization (EI-MS): This high-energy technique leads to more extensive fragmentation. The molecular ion [M]⁺• at m/z 102 may be observed, but it could be weak. Key fragment ions would arise from the loss of water (m/z 84), loss of CO (m/z 74), and subsequent fragmentations common to lactone ring systems. A base peak at m/z 85 is often observed in the mass spectra of γ-butyrolactone derivatives.[8]

Summary of MS Data

Table 4: Predicted ESI-MS and MS/MS Fragments

| m/z | Ion | Source |

|---|---|---|

| 103.039 | [M+H]⁺ | ESI-MS |

| 125.021 | [M+Na]⁺ | ESI-MS |

| 85.028 | [M+H - H₂O]⁺ | MS/MS |

Experimental Protocol: MS Data Acquisition (LC-MS)

-

Sample Preparation:

-

Prepare a dilute solution of the sample (~10-100 µg/mL) in a suitable solvent system, such as a mixture of methanol and water or acetonitrile and water.

-

-

Liquid Chromatography (LC) Setup (Optional but recommended):

-

Use a C18 reversed-phase column for separation to ensure sample purity before MS analysis.

-

Employ a simple isocratic or gradient elution with a mobile phase of water and methanol (or acetonitrile), often with a small amount of formic acid (0.1%) to promote protonation for positive ion mode.

-

-

Mass Spectrometer Setup (ESI Source):

-

Operate the instrument in positive ion mode.

-

Optimize source parameters such as capillary voltage, cone voltage, and desolvation gas temperature and flow rate to maximize the signal for the ion of interest (e.g., m/z 103).

-

-

Data Acquisition:

-

Acquire a full scan spectrum (e.g., from m/z 50 to 300) to identify the protonated molecule and any adducts.

-

For structural confirmation, perform a product ion scan (MS/MS) by selecting the [M+H]⁺ ion (m/z 103) as the precursor and applying collision-induced dissociation (CID) to generate fragment ions.

-

-

Data Analysis:

-

Analyze the full scan spectrum to confirm the mass of the parent molecule.

-

Interpret the MS/MS spectrum to identify characteristic fragment ions, confirming the molecular structure.

-

Spectroscopic Analysis Workflow

The following diagram outlines the logical flow for the comprehensive spectroscopic characterization of this compound.

Conclusion

The orthogonal application of NMR, IR, and MS provides a robust and definitive characterization of this compound. IR spectroscopy rapidly confirms the presence of the key lactone and hydroxyl functional groups. Mass spectrometry verifies the molecular weight and provides structural confirmation through predictable fragmentation patterns. Finally, NMR spectroscopy delivers an unambiguous elucidation of the complete carbon-hydrogen framework, confirming the connectivity and constitution of the molecule. By following the detailed protocols and interpretation guidelines presented in this document, researchers can confidently verify the identity and purity of this critical chiral intermediate, ensuring the integrity of their subsequent scientific endeavors.

References

- 1. 2(3H)-Furanone, dihydro-4-hydroxy- | 5469-16-9 | Benchchem [benchchem.com]

- 2. reddit.com [reddit.com]

- 3. ucl.ac.uk [ucl.ac.uk]

- 4. Gamma Butyrolactone(96-48-0) IR Spectrum [chemicalbook.com]

- 5. swgdrug.org [swgdrug.org]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. 2(3H)-Furanone, 5-dodecyldihydro- | C16H30O2 | CID 97747 - PubChem [pubchem.ncbi.nlm.nih.gov]

(S)-3-Hydroxydihydrofuran-2(3H)-one CAS number and synonyms

An In-depth Technical Guide to (S)-3-Hydroxydihydrofuran-2(3H)-one: A Key Chiral Intermediate in Pharmaceutical Synthesis

Introduction

This compound, a member of the γ-butyrolactone family, is a highly valuable chiral building block in modern organic synthesis. Its stereodefined structure, featuring a hydroxyl group at the C3 position, makes it a critical intermediate for the enantioselective synthesis of numerous complex molecules, particularly in the pharmaceutical industry. This guide provides a comprehensive overview of its chemical identity, properties, synthesis, and applications, with a focus on the practical insights relevant to researchers and drug development professionals.

Chemical Identity and Properties

Precise identification of a chiral molecule is paramount for reproducibility and regulatory compliance. The (S)-enantiomer must be distinguished from its racemic mixture, which possesses different biological and chemical properties.

CAS Number and Synonyms

-

Chemical Name : this compound

-

CAS Number : 52079-23-9[1]

-

Synonyms : (3S)-Dihydro-3-hydroxy-2(3H)-furanone, (S)-(-)-Dihydro-3-hydroxy-2(3H)-furanone, (S)-(-)-α-Hydroxy-γ-butyrolactone, (3S)-3-hydroxyoxolan-2-one[1]

It is crucial to differentiate the (S)-enantiomer from the racemic mixture, 3-Hydroxydihydrofuran-2(3H)-one, which is assigned CAS Number 19444-84-9.[2][3][4][5][6][7]

Physicochemical Properties

The physical and chemical properties of this compound dictate its handling, storage, and reaction conditions. The data below is compiled for the racemic mixture, but is largely representative of the enantiomer.

| Property | Value | Source |

| Molecular Formula | C₄H₆O₃ | [2][4][8] |

| Molecular Weight | 102.09 g/mol | [2][4] |

| Appearance | Colorless to Yellow Viscous Liquid | [4][5][8] |

| Boiling Point | 249.3 °C at 760 mmHg (est.) | [1][2] |

| Density | ~1.3-1.4 g/cm³ | [1][2][8] |

| Flash Point | >110 °C (>230 °F) | [3][8] |

| Solubility | Soluble in water. | [3] |

| Storage | Recommended to be stored in a cool, dark place (<15°C) under an inert atmosphere, as it is moisture sensitive. | [4][6] |

Synthesis of this compound

The enantioselective synthesis of this lactone is a key area of research, as the stereochemistry at the C3 position is critical for its utility in pharmaceutical applications.[9] The most common and industrially viable strategies begin with readily available chiral precursors.

Synthesis from L-Malic Acid

A prevalent and cost-effective route utilizes L-Malic acid, a natural and inexpensive chiral pool starting material. The synthesis involves a sequence of esterification, selective reduction, and cyclization.

The causality behind this pathway is rooted in the preservation of the inherent stereocenter of L-malic acid. The critical step is the selective reduction of the carboxyl groups. Historically, harsh reducing agents like lithium aluminum hydride were used, but these pose significant challenges for industrial scale-up due to their pyrophoric nature and the need for anhydrous conditions.[10] Modern approaches favor safer and more manageable reducing systems.

A representative workflow for this synthesis is outlined below.

Caption: Synthetic pathway from L-Malic Acid to the target lactone.

Detailed Experimental Protocol: A Self-Validating System

The following protocol is a conceptual representation based on established chemical transformations.[10] Each step includes self-validating checks to ensure the reaction is proceeding as expected before moving to the subsequent stage.

Step 1: Diesterification of L-Malic Acid

-

Setup: A three-neck round-bottom flask equipped with a magnetic stirrer, dropping funnel, and a reflux condenser under an inert atmosphere (e.g., Nitrogen).

-

Procedure:

-

Cool methanol (MeOH) to -15 °C.

-

Slowly add thionyl chloride (SOCl₂) to the cooled methanol. This exothermic reaction generates HCl in situ, which catalyzes the esterification.

-

Add solid L-malic acid portion-wise, maintaining the low temperature.

-

Allow the mixture to warm to room temperature and stir until all solid dissolves, typically 2-4 hours. .

-

Heat the reaction to reflux for 1-2 hours to drive the reaction to completion.

-

-

Work-up & Validation:

-

Cool the reaction mixture. Neutralize with a base (e.g., NaHCO₃ solution) to a pH of 7-8.

-

Extract the product, L-dimethyl malate, with an organic solvent (e.g., ethyl acetate).

-

Validation: Confirm product formation via Thin Layer Chromatography (TLC) against a standard or by NMR/GC-MS analysis of a small aliquot. The disappearance of the starting material spot is a key indicator.

-

Step 2: Selective Reduction to (S)-1,2,4-Butanetriol

-

Setup: An inert atmosphere flask with a stirrer and temperature control.

-

Procedure:

-

Dissolve the L-dimethyl malate from Step 1 in a lower alcohol solvent (e.g., ethanol).

-

Add lithium chloride (LiCl), which modulates the reactivity of the reducing agent.

-

Portion-wise, add a borohydride reducing agent (e.g., sodium borohydride, NaBH₄). This is a critical control step to manage the exothermic reaction and hydrogen evolution.

-

-

Work-up & Validation:

-

After the reaction is complete (monitored by TLC), filter to remove solid byproducts.

-

Acidify the filtrate to precipitate inorganic salts.

-

Validation: The triol product is highly polar. Its presence can be confirmed by techniques like HPLC or by derivatization followed by GC analysis.

-

Step 3: Intramolecular Cyclization (Lactonization)

-

Setup: A flask equipped for high-temperature reaction and distillation to remove the water byproduct.

-

Procedure:

-

To the crude butanetriol, add a catalytic amount of a strong acid, such as p-toluenesulfonic acid (PTSA).

-

Heat the mixture to a high temperature (e.g., 180-220 °C) to induce cyclization and drive off water.

-

-

Purification & Validation:

-

The final product can be purified by vacuum distillation.

-

Validation: The final structure and purity of this compound should be confirmed by GC (>98% purity is common), NMR spectroscopy (to confirm the structure), and chiral HPLC (to determine enantiomeric excess).[4]

-

Applications in Drug Development

The primary value of this compound lies in its role as a chiral synthon. Its stereocenter is incorporated into the final structure of active pharmaceutical ingredients (APIs), where stereochemistry is often critical for efficacy and safety.

Precursor to Anti-HIV Drugs

A prominent application is in the synthesis of HIV protease inhibitors. The related compound, (S)-3-hydroxytetrahydrofuran, is a crucial intermediate for the synthesis of drugs like Amprenavir and its prodrug, Fosamprenavir .[10] The synthetic logic involves using the chiral hydroxyl group as a handle for further chemical transformations while retaining the critical stereochemistry required for binding to the viral protease.

Caption: Role as a building block in pharmaceutical synthesis.

General Use in Chiral Synthesis

Beyond specific drug classes, this lactone serves as a versatile building block for creating complex molecules where a specific enantiomer is required.[9][11] Its bifunctional nature (lactone and secondary alcohol) allows for a wide range of chemical modifications, making it an attractive starting point for the synthesis of natural products and other bioactive compounds.

Conclusion

This compound is more than a simple chemical reagent; it is an enabling tool for the construction of complex, stereochemically defined molecules that are vital to human health. A thorough understanding of its properties, synthesis, and handling is essential for any researcher or drug development professional aiming to leverage its potential. The choice of synthetic route, particularly the move towards safer and more scalable reduction methods, underscores the importance of integrating process chemistry considerations early in the development pipeline. As the demand for enantiomerically pure pharmaceuticals continues to grow, the significance of such foundational chiral building blocks will only increase.

References

- 1. nbinno.com [nbinno.com]

- 2. 3-Hydroxydihydro-2(3H)-furanone | CAS#:19444-84-9 | Chemsrc [chemsrc.com]

- 3. 3-hydroxydihydro-2(3H)-furanone, 19444-84-9 [thegoodscentscompany.com]

- 4. 3-Hydroxydihydrofuran-2(3H)-one | 19444-84-9 | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]

- 5. 3-Hydroxydihydrofuran-2(3H)-one | CymitQuimica [cymitquimica.com]

- 6. 3-Hydroxydihydrofuran-2(3H)-one | 19444-84-9 | TCI Deutschland GmbH [tcichemicals.com]

- 7. 3-ヒドロキシジヒドロフラン-2(3H)-オン | 3-Hydroxydihydrofuran-2(3H)-one | 19444-84-9 | 東京化成工業株式会社 [tcichemicals.com]

- 8. ALPHA-HYDROXY-GAMMA-BUTYROLACTONE | 19444-84-9 [chemicalbook.com]

- 9. 2(3H)-Furanone, dihydro-4-hydroxy- | 5469-16-9 | Benchchem [benchchem.com]

- 10. CN1887880A - Synthesis of S-(3)-hydroxy tetrahydrofuran - Google Patents [patents.google.com]

- 11. chemimpex.com [chemimpex.com]

The Indispensable Chiral Synthon: A Technical Guide to (S)-3-Hydroxydihydrofuran-2(3H)-one

For Researchers, Scientists, and Drug Development Professionals

(S)-3-Hydroxydihydrofuran-2(3H)-one, also known as (S)-3-hydroxy-γ-butyrolactone (S-HGB), stands as a cornerstone chiral building block in modern organic synthesis. Its deceptively simple structure, a five-membered lactone ring bearing a stereodefined hydroxyl group, belies its profound impact on the synthesis of complex, life-saving pharmaceuticals. The precise spatial arrangement of the hydroxyl group in the (S)-configuration is paramount, dictating the biological activity of numerous active pharmaceutical ingredients (APIs). This guide offers an in-depth exploration of S-HGB, from its fundamental importance to the intricacies of its synthesis and its pivotal role in the creation of blockbuster drugs.

The Significance of Chirality: Why this compound Matters

In the realm of pharmacology, stereochemistry is not a subtle detail but a critical determinant of a drug's efficacy and safety. The human body, itself a chiral environment, often interacts differently with enantiomers of the same molecule. One enantiomer may elicit the desired therapeutic effect, while the other could be inactive or, in some cases, detrimental. It is this principle that elevates the importance of enantiomerically pure compounds like S-HGB.

This versatile synthon is a key intermediate in the synthesis of a range of pharmaceuticals. Notably, it is a crucial component for building the side chains of widely prescribed drugs such as the cholesterol-lowering medication Atorvastatin (Lipitor®) and the antibiotic Linezolid (Zyvox®) [1]. The demand for these and other complex chiral molecules has propelled the development of efficient and stereoselective synthetic routes to S-HGB.

Navigating the Synthetic Landscape: Pathways to Enantiopure this compound

The quest for economically viable and scalable methods to produce enantiomerically pure S-HGB has led to the exploration of diverse synthetic strategies. These can be broadly categorized into chemical, chemoenzymatic, and biocatalytic approaches. Each methodology presents a unique set of advantages and challenges, catering to different scales of production and purity requirements.

Chemical Synthesis: Leveraging the Chiral Pool

A prevalent strategy for the chemical synthesis of S-HGB is the utilization of readily available and naturally occurring chiral molecules, a concept known as the "chiral pool" approach. L-malic acid, an inexpensive and enantiopure starting material, is a popular choice for this purpose[2][3][4].

A common pathway involves the conversion of L-malic acid into an anhydride intermediate, followed by a stereoselective reduction.

Experimental Protocol: Synthesis of this compound from L-Malic Acid

This protocol outlines a general two-step chemical synthesis:

Step 1: Formation of (S)-2-acetoxy-succinic anhydride

-

In a suitable reaction vessel, suspend L-malic acid in acetyl chloride.

-

Stir the mixture at room temperature to facilitate the formation of the anhydride.

-

After the reaction is complete, remove the excess acetyl chloride under reduced pressure.

-

The resulting crude anhydride can be purified by crystallization.

Step 2: Reduction to this compound

-

Dissolve the (S)-2-acetoxy-succinic anhydride in a suitable solvent, such as tetrahydrofuran (THF).

-

Cool the solution to a low temperature (e.g., 0 °C).

-

Slowly add a reducing agent, such as sodium borohydride, to the solution. The presence of a Lewis acid can enhance the selectivity of the reduction.

-

After the reduction is complete, quench the reaction with an acidic aqueous solution (e.g., dilute HCl).

-

Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).

-

Combine the organic extracts, dry over an anhydrous salt (e.g., Na₂SO₄), and concentrate under reduced pressure to yield the crude S-HGB.

-

Purify the product by vacuum distillation or column chromatography.

Chemoenzymatic Synthesis: The Best of Both Worlds

Chemoenzymatic approaches combine the efficiency of chemical transformations with the exquisite selectivity of biological catalysts. A notable example is the synthesis of S-HGB from L-malic acid, which involves a chemical transformation to an intermediate followed by an enzymatic hydrolysis step[2][3].

This strategy often begins with the chemical synthesis of a precursor, (S)-β-benzoyloxy-γ-butyrolactone (S-BBL), from L-malic acid. The crucial stereoselective step is the enzymatic hydrolysis of S-BBL to S-HGB, often catalyzed by a lipase. Lipase from Candida rugosa has been shown to be particularly effective for this transformation[2][3].

Experimental Protocol: Lipase-Catalyzed Hydrolysis of (S)-β-benzoyloxy-γ-butyrolactone (S-BBL)

-

Immobilization of Lipase (Optional but Recommended):

-

Incubate a commercial lipase preparation (e.g., from Candida rugosa) with a solid support, such as Amberlite XAD-7, in a buffer solution to immobilize the enzyme.

-

Filter and wash the immobilized enzyme. Immobilization simplifies enzyme recovery and reuse.

-

-

Enzymatic Hydrolysis:

-

Set up a two-phase system in a reaction vessel containing water and an organic solvent like tert-butyl methyl ether (TBME)[2]. The organic phase helps to dissolve the substrate and extract the benzoic acid byproduct.

-

Add the S-BBL substrate and the immobilized lipase to the reaction mixture.

-

Stir the mixture at a controlled temperature (e.g., 35 °C)[5].

-

Monitor the progress of the hydrolysis using techniques like HPLC.

-

Upon completion, separate the immobilized enzyme by filtration for potential reuse.

-

-

Product Isolation:

-

Separate the aqueous and organic layers. The desired product, S-HGB, will be in the aqueous phase.

-

The benzoic acid byproduct will be primarily in the organic phase.

-

Extract the aqueous phase with a suitable organic solvent to isolate the S-HGB.

-

Purify the product as needed.

-

A significant advantage of this chemoenzymatic process is its scalability. A large-scale synthesis has been reported, yielding 728.5 kg of S-HGB with an 80% isolated yield, demonstrating its industrial viability[2][3].

Biocatalytic Synthesis: A Green and Sustainable Approach

Whole-cell biocatalysis offers a promising green alternative for the production of S-HGB, utilizing renewable feedstocks and operating under mild reaction conditions. Engineered microorganisms, such as Escherichia coli, can be metabolically programmed to produce S-HGB from simple sugars like D-xylose[6].

One such engineered pathway involves a five-step enzymatic cascade that converts D-xylose into S-HGB[6]. This approach mimics the 1,2,4-butanetriol biosynthesis route and leverages the inherent stereoselectivity of enzymes to achieve high enantiomeric purity.

Key Features of the Biocatalytic Route using Engineered E. coli

-

Renewable Feedstock: Utilizes D-xylose, a component of lignocellulosic biomass.

-

High Enantioselectivity: Produces S-HGB with an enantiomeric excess (ee) of up to 99.3%[6].

-

Mild Conditions: Fermentation is carried out under physiological conditions.

-

Process Optimization: Fed-batch fermentation strategies have been employed to enhance product titers, reaching up to 3.5 g/L[6]. The volumetric productivity and molar yield on D-xylose have been reported to be 50.6 mg/(L·h) and 52.1%, respectively[6].

Comparative Analysis of Synthetic Routes

| Synthetic Route | Starting Material | Key Reagents/Catalysts | Yield | Enantiomeric Excess (ee) | Key Advantages | References |

| Chemical Synthesis | L-Malic Acid | Acetyl chloride, NaBH₄ | Moderate to High | High | Utilizes inexpensive chiral pool starting material. | [4] |

| Chemoenzymatic | L-Malic Acid | Benzoyl chloride, Lipase (Candida rugosa) | ~80% (isolated) | >99.5% | High enantioselectivity, scalable. | [2][3][5] |

| Biocatalytic | D-Xylose | Engineered E. coli | 52.1% (molar) | 99.3% | Uses renewable feedstock, green process. | [6] |

| Asymmetric Hydrogenation | γ-Butenolides | Rh/ZhaoPhos | >99% (conversion) | 99% | High efficiency and enantioselectivity. | [5] |

Applications in Drug Development: The Gateway to Complex APIs

The true value of this compound is realized in its application as a versatile intermediate for the synthesis of complex pharmaceutical molecules. Its stereocenter and functional groups provide a strategic starting point for the construction of intricate molecular architectures.

Synthesis of a Key Atorvastatin Intermediate

Atorvastatin, a blockbuster drug for lowering cholesterol, features a chiral dihydroxyheptanoic acid side chain. S-HGB serves as a precursor for the stereospecific introduction of a portion of this critical side chain. The synthesis involves the ring-opening of the lactone and subsequent chemical modifications to build the required carbon skeleton with the correct stereochemistry.

Synthesis of a Key Linezolid Intermediate

Linezolid is an important antibiotic used to treat serious infections caused by Gram-positive bacteria. The synthesis of Linezolid often involves the use of a chiral C3 synthon, and S-HGB can be converted into a key intermediate for the construction of the oxazolidinone ring system, a core structural feature of this class of antibiotics[1][7].

Conclusion

This compound is more than just a simple chiral molecule; it is an enabling tool for the efficient and stereoselective synthesis of complex, life-saving drugs. The continuous development of innovative synthetic routes, from traditional chemical methods to advanced biocatalytic processes, underscores its enduring importance in the pharmaceutical industry. For researchers and drug development professionals, a thorough understanding of the synthesis and application of this invaluable synthon is essential for the advancement of medicinal chemistry and the creation of next-generation therapeutics.

References

- 1. US20090104669A1 - Method for Preparing (S)-3-Hydroxy-Gamma-Butyrolactone Using Hydrolase - Google Patents [patents.google.com]

- 2. A chemoenzymatic approach to the synthesis of enantiomerically pure (S)-3-hydroxy-gamma-butyrolactone - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. CN1425658A - Synthetic method for (S)-3-hydroxy-gamma-butyrolactone - Google Patents [patents.google.com]

- 5. benchchem.com [benchchem.com]

- 6. Production of Optically Pure (S)-3-Hydroxy-γ-butyrolactone from d-Xylose Using Engineered Escherichia coli - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. s3-eu-west-1.amazonaws.com [s3-eu-west-1.amazonaws.com]

An In-depth Technical Guide to the Discovery and Natural Occurrence of Hydroxy-γ-Butyrolactones

Abstract

Hydroxy-γ-butyrolactones represent a structurally diverse and biologically significant class of natural products. This technical guide provides researchers, scientists, and drug development professionals with a comprehensive overview of their discovery, widespread natural occurrence, and the underlying biosynthetic pathways. We will delve into the causality behind experimental choices for their extraction, isolation, and structural elucidation, offering field-proven insights and detailed protocols. This document is designed to serve as a foundational resource, grounded in authoritative references, to facilitate further exploration and application of these versatile molecules.

Introduction: The Significance of the Hydroxylated γ-Butyrolactone Scaffold

The γ-butyrolactone (GBL), a five-membered lactone ring, is a privileged structure in medicinal chemistry and natural product science.[1][2] The introduction of a hydroxyl group onto this scaffold dramatically increases its chemical complexity and biological specificity. This modification creates at least one chiral center, leading to stereoisomers with often profoundly different biological activities.[3] These molecules are not mere metabolic curiosities; they are key players in a vast array of biological processes. In the microbial world, they function as quorum-sensing molecules, orchestrating collective behaviors such as antibiotic production and morphological differentiation.[3][4][5][6][7] In plants, they can act as defensive agents or allergens.[8][9][10] Their diverse pharmacological activities, including anti-inflammatory, antifungal, and antitumor effects, make them attractive starting points for drug discovery programs.[1][11][12]

This guide will navigate the journey from the initial discovery of these compounds in complex natural matrices to their full structural and stereochemical assignment, providing the technical foundation necessary for their study and exploitation.

Natural Occurrence: A Ubiquitous Presence Across Kingdoms

Hydroxy-γ-butyrolactones are found in an astonishingly diverse range of organisms, from soil-dwelling bacteria to flowering plants and fungi. Their distribution underscores their evolutionary importance as signaling and effector molecules.

In Microorganisms: The most well-documented role of hydroxy-GBLs is as autoregulatory "hormones" in the bacterial genus Streptomyces.[4][6][7] The archetypal example is the A-factor (2-isocapryloyl-3R-hydroxymethyl-γ-butyrolactone), which triggers streptomycin production and spore formation in Streptomyces griseus.[3][5] Many structurally related GBLs, differing in the length and branching of their acyl side chain, have since been identified in various Streptomyces and other actinomycete species, regulating the biosynthesis of different secondary metabolites.[4][7][13][14] Fungi, particularly of the genus Aspergillus, are also a rich source of GBLs, often featuring complex aromatic substitutions and exhibiting a wide array of bioactivities.[11]

In Plants: The plant kingdom utilizes hydroxy-GBLs for various purposes, including defense. Tulipalins, for instance, are α-methylene-γ-butyrolactones found in tulips (Tulipa) and other flowers.[8] Tulipalin A and its hydroxylated counterpart, Tulipalin B (α-methylene-β-hydroxy-γ-butyrolactone), are formed from glycosidic precursors (tuliposides) in response to tissue damage and exhibit antimicrobial properties.[8][10][15] They are also known allergens responsible for "tulip fingers," a form of contact dermatitis affecting florists.[8][16] Another significant class are the Quercus lactones (whiskey lactones), which are 3-methyl-4-hydroxyoctanoic acid lactones. These compounds are not biosynthesized directly by the oak tree (Quercus species) but are formed from lipid precursors during the heat-driven seasoning and toasting of oak wood used for aging alcoholic beverages like whiskey and wine.[17]

Table 1: Examples of Naturally Occurring Hydroxy-γ-Butyrolactones

| Compound Name | Natural Source(s) | Biological Role / Significance |

| A-factor | Streptomyces griseus | Quorum sensing; triggers antibiotic production and sporulation.[3][5] |

| SCBs (e.g., SCB1) | Streptomyces coelicolor | Quorum sensing; regulates actinorhodin production.[4][6] |

| Tulipalin B | Tulipa gesneriana (Tulips) | Antimicrobial defense agent; allergen.[10][15] |

| (cis/trans)-Oak Lactone | Aged Oak Wood (Quercus sp.) | Key flavor and aroma compound in aged spirits and wine.[17] |

| γ-Dodecalactone | Fruits, Dairy Products | Potent aroma compound with fruity, coconut-like notes.[18][19] |

| Asperlactones | Aspergillus species | Fungal secondary metabolites with diverse bioactivities.[11] |

Biosynthesis: Nature's Pathways to Complexity

The biosynthesis of hydroxy-γ-butyrolactones is not unified; rather, nature has evolved several distinct pathways to construct this scaffold, often leveraging primary metabolic intermediates.

Fatty Acid Metabolism and Polyketide Pathways

Many microbial GBLs, particularly the autoregulators in Streptomyces, originate from fatty acid metabolism. The biosynthesis of A-factor provides a well-studied paradigm.[5]

-

Key Condensation: The pathway is initiated by a key enzyme, AfsA, which catalyzes a novel condensation reaction between a β-ketoacyl derivative (like 8-methyl-3-oxononanoyl-acyl carrier protein) and dihydroxyacetone phosphate (DHAP).[5][13]

-

Cyclization and Reduction: The resulting ester undergoes spontaneous intramolecular cyclization to form a butenolide intermediate.

-

Lactone Formation: A subsequent reduction of the carbon-carbon double bond in the ring, often catalyzed by an NADPH-dependent reductase (like BprA), yields the saturated γ-butyrolactone core.[5][6]

-

Final Modifications: The final steps involve dephosphorylation and, in many cases, stereospecific reduction of a side-chain ketone to the characteristic hydroxyl group, catalyzed by ketoreductases (e.g., ScbB).[4][6]

The structural diversity of these microbial hormones arises from the variation in the initial fatty acid precursor used by the AfsA-like enzyme and the specific tailoring enzymes present in the biosynthetic gene cluster.[5]

Biotransformation of Lipids

Flavor-active lactones, such as γ-decalactone and γ-dodecalactone, are often produced through the microbial biotransformation of hydroxy fatty acids.[19] A prominent industrial example is the use of the yeast Yarrowia lipolytica to convert ricinoleic acid (12-hydroxy-9-octadecenoic acid), the main component of castor oil, into γ-decalactone.[20][21] This process involves:

-

Substrate Ingestion: The yeast takes up the castor oil.

-

β-Oxidation: The ricinoleic acid is metabolized via the peroxisomal β-oxidation pathway. The yeast's enzymatic machinery shortens the fatty acid chain by removing two-carbon units.

-

Pathway Termination: The β-oxidation process proceeds for several cycles until it yields 4-hydroxydecanoic acid.

-

Lactonization: This γ-hydroxy acid readily undergoes spontaneous or enzyme-catalyzed intramolecular esterification (lactonization) under acidic conditions to form the stable γ-decalactone.[20]

Diagram: Generalized Biosynthetic Pathways

The following diagram illustrates the two major routes for the biosynthesis of hydroxy-γ-butyrolactones.

Caption: Generalized biosynthetic routes to hydroxy-γ-butyrolactones.

Methodologies for Isolation, Purification, and Structural Elucidation

The journey from a raw natural source to a pure, structurally characterized hydroxy-γ-butyrolactone is a multi-step process requiring a systematic and validated approach. The choice of methodology is critically dependent on the source matrix and the physicochemical properties of the target lactone.

Extraction and Initial Purification

The primary goal of extraction is to efficiently remove the target compound from the bulk biomass while minimizing the co-extraction of interfering substances.[22]

Causality in Solvent Selection: The choice of solvent is paramount. For moderately polar lactones from plant or fungal biomass, solvents like ethanol, methanol, ethyl acetate, or acetone are often employed.[22] A key consideration is balancing polarity to maximize lactone solubility while leaving behind highly polar (sugars, salts) or non-polar (lipids, waxes) contaminants. For microbial cultures, extraction can be simplified by co-culturing with an adsorbent resin (e.g., XAD7HP), which sequesters the secreted lactones from the aqueous medium, allowing for a simple solvent wash of the resin for recovery.[14]

A Self-Validating Protocol: General Extraction from Plant Material

-

Preparation: Air-dry or freeze-dry the plant material (e.g., tulip flowers, chicory roots) and grind to a fine powder. Rationale: This increases the surface area, maximizing solvent penetration and extraction efficiency.

-

Extraction: Macerate or sonicate the powdered material with an appropriate solvent (e.g., 80% methanol in water) at a solid-to-liquid ratio of 1:10 (w/v). Repeat 2-3 times. Rationale: Repeated extractions ensure near-complete recovery of the target compound.

-

Filtration & Concentration: Combine the extracts, filter to remove solid debris, and concentrate under reduced pressure using a rotary evaporator. Rationale: Low-pressure evaporation prevents thermal degradation of potentially sensitive lactones.

-

Liquid-Liquid Partitioning (LLE): Resuspend the concentrated aqueous extract in water and perform sequential partitioning with solvents of increasing polarity, such as hexane, dichloromethane, and ethyl acetate. Rationale: LLE is a crucial clean-up step. Hexane removes non-polar lipids. The target lactones will partition into the dichloromethane or ethyl acetate phase based on their polarity, separating them from highly polar compounds like sugars.

-

Validation Checkpoint: Analyze a small aliquot of each LLE fraction by Thin Layer Chromatography (TLC) or LC-MS to confirm the presence and relative purity of the target lactone, ensuring the correct fraction is carried forward.

Chromatographic Purification

Chromatography is the cornerstone of purification, separating the target lactone from co-extracted compounds based on differential physical properties.

-

Column Chromatography (CC): Often the first step after LLE, using silica gel for normal-phase or C18-bonded silica for reversed-phase (RP) separation. A gradient elution (e.g., from hexane to ethyl acetate for normal-phase) is typically used.

-

High-Performance Liquid Chromatography (HPLC): The definitive technique for final purification.[9] Reversed-phase HPLC using a C18 column with a water/methanol or water/acetonitrile gradient is the most common method for purifying hydroxy-GBLs.[9]

-

Method Validation: The purity of the final isolated compound must be validated. This is achieved by re-injecting the collected fraction into the HPLC under different gradient conditions and using a Diode Array Detector (DAD) to check for peak homogeneity across multiple wavelengths. A purity of >95% is typically required for structural elucidation.

-

Diagram: Experimental Workflow for Isolation and Elucidation

This diagram outlines the logical flow from raw natural material to a fully characterized compound.

Caption: A self-validating workflow for isolation and structural analysis.

Structural Elucidation: Decoding the Molecule

Once a pure compound is obtained, a combination of spectroscopic techniques is used to determine its exact chemical structure.[23]

1. High-Resolution Mass Spectrometry (HRMS):

-

Purpose: To determine the precise molecular weight and, from that, the exact molecular formula.

-

Causality: Techniques like ESI-TOF-MS provide mass accuracy within a few parts per million (ppm), which severely constrains the possible elemental compositions, often leaving only one logical choice for a molecule of a given mass.

2. Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

Purpose: To determine the carbon-hydrogen framework and the connectivity of atoms.[24] This is the most powerful tool for de novo structure elucidation.

-

Key Experiments & Their Insights:

-

¹H NMR: Provides information on the number of different types of protons, their chemical environment, and their proximity to each other (via spin-spin coupling).

-

¹³C NMR: Shows the number of different types of carbon atoms in the molecule.

-

COSY (Correlation Spectroscopy): Reveals which protons are coupled to each other, typically those separated by 2-3 bonds. This is used to trace out spin systems (e.g., -CH-CH₂-).

-

HSQC (Heteronuclear Single Quantum Coherence): Correlates each proton signal with the carbon atom it is directly attached to.

-

HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons that are 2-3 bonds away. This is the critical experiment for connecting the spin systems identified in COSY, piecing together the entire molecular skeleton.[24]

-

NOESY (Nuclear Overhauser Effect Spectroscopy): Identifies protons that are close to each other in space, regardless of bonding. This is crucial for determining relative stereochemistry.

-

3. Stereochemical Analysis:

-

Challenge: NMR and MS alone often cannot determine the absolute configuration (R/S) at chiral centers.

-

Solutions:

-

Chiral HPLC/GC: Using a chiral stationary phase can separate enantiomers, and comparison of retention times with authentic, stereochemically pure standards can confirm the absolute configuration.

-

Circular Dichroism (CD) Spectroscopy: The interaction of the molecule with circularly polarized light can provide information about its absolute configuration, especially when compared to known compounds or theoretical calculations.[25]

-

Total Synthesis: The unambiguous synthesis of a specific stereoisomer and comparison of its analytical data (NMR, optical rotation) with the natural product provides the ultimate proof of structure.

-

Table 2: Typical Spectroscopic Data for a Hydroxy-γ-Butyrolactone

| Technique | Observation | Interpretation |

| HRMS (ESI+) | m/z [M+Na]⁺ corresponding to C₉H₁₆O₃Na | Molecular Formula: C₉H₁₆O₃ |

| ¹³C NMR | Signal at δ ~175-180 ppm | Carbonyl carbon (C=O) of the lactone. |

| Signal at δ ~75-85 ppm | Carbon attached to the ring oxygen (C-O-C=O). | |

| Signal at δ ~60-75 ppm | Carbon bearing the hydroxyl group (C-OH). | |

| ¹H NMR | Multiplet at δ ~4.0-4.5 ppm | Proton on the carbon bearing the ring oxygen (H-C-O). |

| Multiplet at δ ~3.5-4.2 ppm | Proton on the carbon bearing the hydroxyl group (H-C-OH). | |

| HMBC | Correlation from H at δ ~4.2 to C at δ ~178 | Confirms the proton is adjacent to the lactone carbonyl, establishing the γ-lactone ring structure. |

Conclusion and Future Outlook

The study of hydroxy-γ-butyrolactones is a vibrant and expanding field. From their role as subtle signaling molecules in bacteria to their impact on the flavor of fine spirits, these compounds demonstrate remarkable functional diversity. The methodologies for their discovery and characterization have become increasingly sophisticated, with MS-guided screening and advanced NMR techniques enabling the identification of novel structures from ever-smaller quantities of material.[14][26]

For professionals in drug development, these natural products offer validated starting points for medicinal chemistry campaigns. Understanding their natural occurrence, biosynthesis, and stereostructure-activity relationships is crucial for designing next-generation therapeutics.[27][28] Future research will undoubtedly uncover new hydroxy-GBLs in unexplored ecological niches, reveal novel biosynthetic pathways, and further unlock their therapeutic potential. The integrated, multi-disciplinary approach outlined in this guide provides a robust framework for these future discoveries.

References

- 1. mdpi.com [mdpi.com]

- 2. A Review of the Pharmacological Activities and Recent Synthetic Advances of γ-Butyrolactones - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. benchchem.com [benchchem.com]

- 4. Synthesis of Gamma-Butyrolactone Hormones Enables Understanding of Natural Product Induction - PMC [pmc.ncbi.nlm.nih.gov]

- 5. pnas.org [pnas.org]

- 6. pubs.acs.org [pubs.acs.org]

- 7. researchgate.net [researchgate.net]

- 8. Tulipalin A - Wikipedia [en.wikipedia.org]

- 9. Isolation and quantification of tuliposides and tulipalins in tulips (Tulipa) by high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. tandfonline.com [tandfonline.com]

- 11. γ-Butyrolactones from Aspergillus Species: Structures, Biosynthesis, and Biological Activities - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. mdpi-res.com [mdpi-res.com]

- 13. researchgate.net [researchgate.net]

- 14. Identification of γ-butyrolactone signalling molecules in diverse actinomycetes using resin-assisted isolation and chemoenzymatic synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Environmentally benign process for the preparation of antimicrobial α-methylene-β-hydroxy-γ-butyrolactone (tulipalin B) from tulip biomass - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Tulipalin A: Allergenicity, Detection, and Anti-Inflammatory Mechanisms_Chemicalbook [chemicalbook.com]

- 17. Rates of formation of cis- and trans-oak lactone from 3-methyl-4-hydroxyoctanoic acid - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. ScenTree - Gamma-dodecalactone (CAS N° 2305-05-7) [scentree.co]

- 19. A synthetic metabolic pathway for the de novo biosynthesis of medium chain length γ- and δ-lactones - PMC [pmc.ncbi.nlm.nih.gov]

- 20. tandfonline.com [tandfonline.com]

- 21. mdpi.com [mdpi.com]

- 22. mdpi.com [mdpi.com]

- 23. researchgate.net [researchgate.net]

- 24. hyphadiscovery.com [hyphadiscovery.com]

- 25. researchgate.net [researchgate.net]

- 26. RSC - Page load error [pubs.rsc.org]

- 27. Unraveling Stereochemical Structure-Activity Relationships of Sesquiterpene Lactones for Inhibitory Effects on STAT3 Activation - PMC [pmc.ncbi.nlm.nih.gov]

- 28. Unraveling Stereochemical Structure-Activity Relationships of Sesquiterpene Lactones for Inhibitory Effects on STAT3 Activation - PubMed [pubmed.ncbi.nlm.nih.gov]

A-Hydroxy-γ-butyrolactone: A Technical Guide to Stereochemistry and Absolute Configuration

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Hydroxydihydrofuran-2(3H)-one, also known as α-hydroxy-γ-butyrolactone, is a five-membered cyclic ester (lactone) with the chemical formula C4H6O3.[1][2] This molecule is a valuable chiral building block in synthetic organic chemistry.[3] Its stereochemistry plays a crucial role in the biological activity of its derivatives, making its enantioselective synthesis a significant area of research.[3] Enantiomerically pure forms of 3-hydroxydihydrofuran-2(3H)-one are highly sought after as intermediates in the pharmaceutical industry.[3] This guide will provide an in-depth exploration of the stereochemistry and the determination of the absolute configuration of this important chiral synthon.

Stereochemistry of 3-Hydroxydihydrofuran-2(3H)-one

The core of 3-hydroxydihydrofuran-2(3H)-one's stereochemical identity lies in the chiral center at the C3 carbon, the carbon atom bearing the hydroxyl group. This chirality gives rise to two non-superimposable mirror images, or enantiomers: (R)-3-hydroxydihydrofuran-2(3H)-one and (S)-3-hydroxydihydrofuran-2(3H)-one.

The spatial arrangement of the substituents around this chiral center dictates the molecule's interaction with other chiral molecules, such as enzymes and receptors in biological systems. This is of paramount importance in drug development, where often only one enantiomer of a chiral drug is therapeutically active, while the other may be inactive or even cause adverse effects.

Determination of Absolute Configuration

Several analytical techniques can be employed to determine the absolute configuration of 3-hydroxydihydrofuran-2(3H)-one. The choice of method often depends on the sample's purity, quantity, and physical state.

Chiroptical Methods

Chiroptical spectroscopy techniques are powerful non-destructive methods for determining the absolute configuration of chiral molecules by measuring the differential interaction of the molecule with left and right circularly polarized light.

-

Circular Dichroism (CD) Spectroscopy : This technique measures the difference in absorption of left and right circularly polarized light by a chiral molecule.[4] The resulting CD spectrum is characteristic of a specific enantiomer and can be used to determine the absolute configuration by comparing the experimental spectrum with that of a known standard or with theoretical predictions from quantum chemical calculations.[5]

-

Optical Rotation : This is a more traditional method that measures the rotation of the plane of polarized light as it passes through a solution of a chiral compound. The direction and magnitude of the rotation are specific to each enantiomer. For instance, the (R)-enantiomer of a compound might rotate light in a clockwise direction (dextrorotatory, (+)), while the (S)-enantiomer would rotate it in a counter-clockwise direction (levorotatory, (-)), or vice versa.

NMR Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a versatile tool for structure elucidation and can be adapted to determine the absolute configuration of chiral molecules.[6][7]

-

Chiral Derivatizing Agents (CDAs) : In this method, the chiral analyte is reacted with a chiral, enantiomerically pure derivatizing agent to form a pair of diastereomers. Diastereomers have different physical properties and, therefore, will exhibit distinct NMR spectra. By analyzing the differences in the chemical shifts of the newly formed diastereomers, the absolute configuration of the original molecule can be determined.

-

Chiral Solvating Agents (CSAs) : This technique involves dissolving the chiral analyte in a chiral solvent or in an achiral solvent containing a chiral solvating agent. The transient diastereomeric complexes that are formed will have slightly different NMR spectra for each enantiomer, allowing for their differentiation and, in some cases, the assignment of absolute configuration.

X-ray Crystallography

For crystalline solids, single-crystal X-ray crystallography is the most definitive method for determining the absolute configuration. This technique provides a three-dimensional map of the electron density in a crystal, allowing for the precise determination of the spatial arrangement of all atoms in the molecule, including the absolute stereochemistry at the chiral center.

Workflow for Stereochemical Assignment

The following diagram illustrates a typical workflow for determining the absolute configuration of a sample of 3-hydroxydihydrofuran-2(3H)-one.

Caption: Workflow for determining the absolute configuration.

Methods for Obtaining Enantiomerically Pure 3-Hydroxydihydrofuran-2(3H)-one

The synthesis of enantiomerically pure compounds is a central theme in modern organic chemistry and drug development.[8] Several strategies have been developed to obtain the (R) and (S) enantiomers of 3-hydroxydihydrofuran-2(3H)-one.

Asymmetric Synthesis

Asymmetric synthesis involves the use of chiral catalysts, reagents, or auxiliaries to selectively produce one enantiomer over the other.[9][10] For example, the asymmetric hydrogenation of γ-butenolides and γ-hydroxybutenolides using chiral rhodium catalysts has been shown to be a highly efficient method for producing chiral γ-butyrolactones with excellent enantioselectivity.[11]

Enzymatic Resolution

Enzymatic resolution is a powerful technique that utilizes the stereoselectivity of enzymes to separate a racemic mixture. For instance, lipases can be used to selectively acylate one enantiomer of 3-hydroxydihydrofuran-2(3H)-one, allowing for the separation of the acylated product from the unreacted enantiomer.

Experimental Protocols

Protocol 1: Determination of Enantiomeric Excess using Chiral HPLC

-

Column Selection : Choose a suitable chiral stationary phase (CSP) column, such as one based on cellulose or amylose derivatives.

-

Mobile Phase : A typical mobile phase for the separation of 3-hydroxydihydrofuran-2(3H)-one enantiomers is a mixture of hexane and isopropanol. The exact ratio may need to be optimized.

-

Sample Preparation : Dissolve a small amount of the sample in the mobile phase.

-

Injection and Analysis : Inject the sample onto the HPLC system and monitor the elution of the enantiomers using a UV detector.

-

Quantification : The enantiomeric excess (ee) can be calculated from the peak areas of the two enantiomers using the formula: ee (%) = [|Area(R) - Area(S)| / (Area(R) + Area(S))] x 100.

Protocol 2: Asymmetric Synthesis via Catalytic Hydrogenation

-

Reactant Preparation : Dissolve the starting material, such as a γ-hydroxybutenolide, in a suitable solvent (e.g., methanol, dichloromethane).

-

Catalyst Addition : Add a catalytic amount of a chiral rhodium complex, for example, one containing a chiral phosphine ligand like ZhaoPhos.[11]

-

Hydrogenation : Place the reaction mixture in a high-pressure reactor and introduce hydrogen gas at a specified pressure.

-

Reaction Monitoring : Monitor the progress of the reaction by techniques such as thin-layer chromatography (TLC) or gas chromatography (GC).

-

Work-up and Purification : Once the reaction is complete, remove the catalyst by filtration and purify the product by column chromatography to obtain the enantiomerically enriched 3-hydroxydihydrofuran-2(3H)-one.

Data Presentation

| Property | (R)-(+)-3-Hydroxydihydrofuran-2(3H)-one | (S)-(-)-3-Hydroxydihydrofuran-2(3H)-one |

| CAS Number | 56881-90-4 | 7335-42-4 |

| Molecular Formula | C4H6O3[2] | C4H6O3[2] |

| Molecular Weight | 102.09 g/mol [2] | 102.09 g/mol [2] |

| Appearance | Colorless to light yellow liquid | Viscous Liquid[1] |

| Purity (GC) | >98.0% | Not specified |

| Enantiomeric Excess | min. 96.0% ee | Not specified |

| Boiling Point | 133 °C/10 mmHg[1] | 133 °C/10 mmHg[1] |

| Density | 1.309 g/mL at 25 °C[1] | 1.309 g/mL at 25 °C[1] |

| Refractive Index | n20/D 1.468[1] | n20/D 1.468[1] |

Conclusion

The stereochemistry of 3-hydroxydihydrofuran-2(3H)-one is a critical aspect that dictates its utility as a chiral building block in the synthesis of complex molecules, particularly in the pharmaceutical industry. A thorough understanding of the methods for determining its absolute configuration and for its enantioselective synthesis is essential for researchers and scientists in this field. This guide has provided a comprehensive overview of these topics, offering both theoretical background and practical insights.

References

- 1. ALPHA-HYDROXY-GAMMA-BUTYROLACTONE | 19444-84-9 [chemicalbook.com]

- 2. alpha-Hydroxy-gamma-butyrolactone | C4H6O3 | CID 545831 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. 2(3H)-Furanone, dihydro-4-hydroxy- | 5469-16-9 | Benchchem [benchchem.com]

- 4. Circular dichroism - Wikipedia [en.wikipedia.org]

- 5. Conformation-specific circular dichroism spectroscopy of cold, isolated chiral molecules - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Determination of the Absolute Configuration of Ballonigrin Lactone A Using Density Functional Theory Calculations - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. mdpi.com [mdpi.com]

- 9. pubs.acs.org [pubs.acs.org]

- 10. A new entry to asymmetric synthesis of optically active alpha,gamma-substituted gamma-butyrolactones, using a carbohydrate derived amide as both a chiral auxiliary and a proton source - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Facile access to chiral γ-butyrolactones via rhodium-catalysed asymmetric hydrogenation of γ-butenolides and γ-hydroxybutenolides - PMC [pmc.ncbi.nlm.nih.gov]

Navigating the Nuances of (S)-3-Hydroxydihydrofuran-2(3H)-one: A Comprehensive Technical Guide to Safety, Handling, and Storage

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of (S)-3-Hydroxydihydrofuran-2(3H)-one in Modern Synthesis

This compound, also known as (S)-(-)-α-Hydroxy-γ-butyrolactone, is a versatile chiral building block of significant interest in the pharmaceutical and fine chemical industries. Its unique structural motif, featuring a lactone ring and a stereocenter, makes it a valuable precursor for the synthesis of a wide array of complex molecules, including nucleoside analogues and other biologically active compounds. The precise and safe handling of this reagent is paramount to ensure not only the integrity of experimental outcomes but also the safety of laboratory personnel. This guide provides an in-depth technical overview of the critical aspects of safety, handling, and storage of this compound, grounded in authoritative data and practical, field-proven insights.

Section 1: Chemical and Physical Properties

A thorough understanding of the physicochemical properties of this compound is the foundation for its safe handling. These properties dictate its behavior under various laboratory conditions and inform the selection of appropriate storage and handling procedures.

| Property | Value | Source |

| Molecular Formula | C₄H₆O₃ | CymitQuimica |

| Molecular Weight | 102.09 g/mol | CymitQuimica |

| Appearance | Colorless to yellow clear liquid | CymitQuimica |

| Boiling Point | 249.3 ± 0.0 °C at 760 mmHg | NINGBO INNO PHARMCHEM CO.,LTD. |

| Density | 1.4 ± 0.1 g/cm³ | NINGBO INNO PHARMCHEM CO.,LTD. |

| Flash Point | 122.1 ± 13.2 °C | NINGBO INNO PHARMCHEM CO.,LTD. |

| Solubility | Soluble in water. | The Good Scents Company |

| Refractive Index | 1.467 | Parchem |

| Specific Rotation ([α]D) | -68° (c=1.15 in chloroform) | Parchem |

Section 2: Hazard Identification and GHS Classification

While some sources state that a GHS classification has not been formally assigned, more detailed safety data sheets for the racemic mixture and the (S)-enantiomer indicate the following classifications under the Globally Harmonized System of Classification and Labelling of Chemicals (GHS).[1][2] It is prudent for researchers to handle the compound with the assumption that these hazards are present.

-

Skin Corrosion/Irritation: Category 2 (Causes skin irritation)[1][2]

-

Serious Eye Damage/Eye Irritation: Category 2 (Causes serious eye irritation)[1][2]

-

Specific Target Organ Toxicity (Single Exposure): Category 3, Respiratory tract irritation (May cause respiratory irritation)[1][2]

GHS Pictogram:

Signal Word: Warning[1]

Hazard Statements:

Precautionary Statements:

-

P261: Avoid breathing mist/vapors.[1]

-

P264: Wash skin thoroughly after handling.[2]

-

P271: Use only outdoors or in a well-ventilated area.[2]

-

P280: Wear protective gloves/protective clothing/eye protection/face protection.[2]

-

P302 + P352: IF ON SKIN: Wash with plenty of soap and water.

-

P304 + P340: IF INHALED: Remove person to fresh air and keep comfortable for breathing.[1]

-

P305 + P351 + P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[2]

-

P312: Call a POISON CENTER/doctor if you feel unwell.[2]

-

P332 + P313: If skin irritation occurs: Get medical advice/attention.

-

P337 + P313: If eye irritation persists: Get medical advice/attention.[2]

-

P403 + P233: Store in a well-ventilated place. Keep container tightly closed.

-

P501: Dispose of contents/container to an approved waste disposal plant.[1]

Section 3: Toxicology and Health Effects

-

Inhalation: May cause respiratory irritation.[1][2] Vapors or mists can be irritating to the nose, throat, and respiratory tract.

-

Skin Contact: Causes skin irritation, which may manifest as redness, itching, and inflammation.[1][2]

-

Eye Contact: Causes serious eye irritation, potentially leading to redness, pain, and tearing.[1][2]

-

Ingestion: While specific data is lacking, ingestion may cause gastrointestinal irritation.

Section 4: Safe Handling Protocols

A systematic approach to handling this compound is essential to minimize exposure and ensure a safe working environment.

Engineering Controls

-

Ventilation: All handling of this compound should be conducted in a well-ventilated area. A chemical fume hood is strongly recommended, especially when working with larger quantities or when there is a potential for generating aerosols or vapors.

-

Safety Showers and Eyewash Stations: Ensure that safety showers and eyewash stations are readily accessible and in good working order in any area where the compound is handled.

Personal Protective Equipment (PPE)

The selection of appropriate PPE is critical for preventing direct contact with the chemical.

-

Eye and Face Protection: Wear chemical safety goggles that meet OSHA's eye and face protection regulations in 29 CFR 1910.133 or European Standard EN166. A face shield may be necessary for splash protection when handling larger volumes.

-

Skin Protection:

-